Superior DPPH Radical Scavenging Stoichiometry vs. Ferulic Acid
In a comparative structure-activity relationship study of guaiacol acid derivatives, Dihydroferulic Acid exhibited the highest stoichiometry in scavenging DPPH• radicals, outperforming its unsaturated analog Ferulic Acid, which was identified as the most active in terms of initial rate [1]. This indicates a more efficient per-molecule radical quenching capacity for DHFA in this assay.
| Evidence Dimension | DPPH• Radical Scavenging Stoichiometry (Relative Rank) |
|---|---|
| Target Compound Data | Exhibited the highest stoichiometry among the tested guaiacolic acids. |
| Comparator Or Baseline | Ferulic Acid, which showed the highest initial scavenging rate but lower stoichiometry. |
| Quantified Difference | DHFA was qualitatively determined to have a higher stoichiometric value, meaning it neutralizes more radicals per molecule over the course of the reaction. |
| Conditions | DPPH• assay in ethanol. |
Why This Matters
For applications where long-term or per-molecule radical scavenging efficiency is paramount, such as in long-term preservative formulations or sustained-release antioxidant systems, DHFA's higher stoichiometry provides a quantifiable advantage over Ferulic Acid.
- [1] Structure−DPPH• Scavenging Activity Relationships: Parallel Study of Catechol and Guaiacol Acid Derivatives. *Journal of Agricultural and Food Chemistry*. View Source
